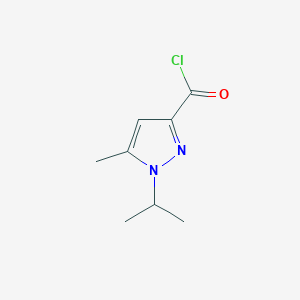
1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Übersicht
Beschreibung
“1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the CAS Number: 854699-35-7 . It has a molecular weight of 186.64 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Functionalized Pyrazoles : The synthesis of pyrazoles with functionalized side chains, including compounds with isopropyl and methyl groups at specific positions, has been developed. These pyrazoles serve as precursors for various polyfunctional pyrazoles, useful in creating ligands for metal coordination, with potential applications in catalysis and materials science (Grotjahn et al., 2002).
Chemical Reactions
- Heterocyclic Analogues Synthesis : The synthesis of heterocyclic analogues of xanthone and xanthione using derivatives of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride has been described. These compounds have relevance in the development of new organic materials and pharmaceuticals (Datterl et al., 2010).
Ligand Design
- Ligand Synthesis for Catalysis : The design of new ligands involving pyrazole derivatives for use in asymmetric catalysis has been researched. These ligands, derived from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride, contribute to advancements in enantioselective synthesis, a key area in pharmaceuticals and fine chemicals (Bovens et al., 1993).
Organic Synthesis and Catalysis
- Novel Ionic Liquid Catalysts : Research has been conducted on the use of novel ionic liquids derived from pyrazole compounds for catalyzing organic reactions. These catalysts are significant for green chemistry applications, offering a more sustainable approach to chemical synthesis (Moosavi‐Zare et al., 2013).
Bioactivity Studies
- Antifungal Activity : Pyrazole acyl thiourea derivatives synthesized from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride showed promising antifungal activities. This suggests potential applications in developing new antifungal agents (Wu et al., 2012).
Photophysical Studies
- Photophysical Analysis : The study of the geometrical isomers of pyrazoline derivatives, including those derived from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride, has been conducted. This research is significant in understanding the photophysical properties of these compounds, relevant in photochemistry and material science (Mati et al., 2012).
Eigenschaften
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFWNQEWXKIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanamine](/img/structure/B1404856.png)









![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)